Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-20(24)16-12-21-19-18(15-9-7-6-8-10-15)17(11-13(2)3)22-23(19)14(16)4/h6-10,12-13H,5,11H2,1-4H3 |
InChI Key |
KYORCCLWYWBZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Amino-3-arylpyrazoles with β-Dicarbonyl Esters
A key step in the preparation involves the condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate or similar β-dicarbonyl esters. This reaction forms the pyrazolo[1,5-a]pyrimidine core with an ethyl carboxylate group at position 6 and a methyl substituent at position 7.
- Reaction conditions: Heating the amino-pyrazole with ethyl 2,4-dioxopentanoate under reflux in an appropriate solvent such as ethanol or acetic acid.
- Outcome: Formation of ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate as the primary product.
- Reference: This method is supported by crystallographic studies showing the planar fused ring system and substituent positions, confirming the structure of the product.
Alkylation at the 2-Position with 2-Methylpropyl Group
Comparative Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation | 5-Amino-3-phenylpyrazole + ethyl 2,4-dioxopentanoate | Reflux in ethanol or acetic acid | 70-85 | Forms pyrazolo[1,5-a]pyrimidine core |
| 2 | Alkylation | Pyrazolo[1,5-a]pyrimidine intermediate + 2-methylpropyl halide | Base (K2CO3/NaH), DMF, 60-80°C | 60-75 | Introduces 2-methylpropyl group |
| 3 | Phenyl substitution | 5-Amino-3-phenylpyrazole or halogenated intermediate + phenylboronic acid (Suzuki) | Pd catalyst, base, inert atmosphere | 65-80 | Alternative to starting with phenyl |
| 4 | Purification | Crude product | Silica gel chromatography | - | Yields analytically pure compound |
Research Findings and Characterization
- Structural confirmation: X-ray crystallography confirms the fused ring planarity and substituent orientations, with dihedral angles near 1.3°, indicating near coplanarity of the pyrazolo and pyrimidine rings and the phenyl substituent.
- Spectroscopic data: NMR and mass spectrometry support the successful synthesis and purity of the compound.
- Biological relevance: The pyrazolo[1,5-a]pyrimidine scaffold is known for biological activities including receptor binding and enzyme inhibition, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties, making it a candidate for treating neurodegenerative diseases.
Materials Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, which play crucial roles in cellular stress responses .
Comparison with Similar Compounds
Structural Analogues
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate ()
- Core Structure : Triazolo[4,3-a]pyrimidine (vs. pyrazolo[1,5-a]pyrimidine in the target compound).
- Substituents : 3-(2-hydroxyphenyl), 1,5-diphenyl, and 7-methyl groups.
- Key Data: Melting point: 206°C. IR peaks: 3425 cm⁻¹ (OH), 1666 cm⁻¹ (C=O).
2.1.2 Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate ()
- Core Structure : 4,5-Dihydropyrazolo[1,5-a]pyrimidine (saturated ring).
- Substituents: 2-(phenylamino), 5-aryl, and 7-methyl groups.
- Biological Activity : Moderate CDK2 inhibition and antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines .
Functional Analogues
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate ()
- Core Structure : Tetrazolo[1,5-a]pyrimidine (nitrogen-rich heterocycle).
- Substituents : 4-bromophenyl, 5-trifluoromethyl.
- Crystallographic Data :
2.2.2 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate ()
- Substituents: 7-amino, 3-cyano.
- Safety Data: GHS-compliant handling required due to reactivity of cyano and amino groups .
Physicochemical Properties
Biological Activity
Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.
Structural Information
The molecular formula of this compound is . The compound features a complex structure that allows for various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against various cancer cell lines, with mechanisms often involving inhibition of specific kinases or enzymes critical for tumor growth. For instance:
- In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
- Case Study : Research conducted on a related pyrazolo[1,5-a]pyrimidine demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
Enzymatic Inhibition
This compound has also shown promise as an enzyme inhibitor :
- Kinase Inhibition : The compound has been reported to inhibit various kinases involved in signal transduction pathways that regulate cell growth and survival. This activity suggests potential applications in treating diseases characterized by aberrant kinase activity .
- Case Study : A study focusing on a similar scaffold revealed that modifications at specific positions enhanced the inhibitory activity against protein kinases, which could be applicable to the design of new therapeutics .
Synthetic Pathways
The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications:
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole | Acetic acid reflux | 65–98% |
| 1,1,1-Trichloro-4-alkoxy-3-alken-2-ones | Acetic acid reflux | High yield |
This table summarizes typical reagents and yields associated with synthesizing pyrazolo[1,5-a]pyrimidines.
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are yields maximized?
The synthesis typically involves multi-step procedures with careful optimization of reaction conditions. Key steps include:
- Cyclocondensation : Reacting 2-ethoxymethylidene-3-oxo esters with aminotetrazoles under reflux in ethanol (12–24 hours) to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent Introduction : Alkylation or arylation at the 2- and 3-positions using isobutyl halides or phenylboronic acids under Pd-catalyzed cross-coupling conditions .
- Yield Optimization : Temperature control (70–90°C) and pH adjustment (neutral to slightly acidic) are critical for minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >70% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromaticity. For example, the ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH3) and a quartet at δ 4.2–4.4 ppm (CH2) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 337.43 for C20H23N3O2) .
- Infrared (IR) Spectroscopy : Stretching bands at 1700–1750 cm⁻¹ confirm ester carbonyl groups .
Advanced Research Questions
Q. How does crystallographic analysis elucidate the molecular conformation and intermolecular interactions?
- X-ray Diffraction : Single-crystal studies reveal a monoclinic lattice (space group P21/c) with a puckered pyrimidine ring (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°, φ = 11.7°) .
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize dimer formation in the crystal lattice .
- Software Use : SHELX suite refines structural models, achieving R1 < 0.05 for high-resolution data .
Q. What strategies mitigate byproduct formation during derivatization reactions?
- Selective Protection : Blocking reactive sites (e.g., 7-hydroxy group) with trimethylsilyl chloride before introducing bulky substituents .
- Catalytic Optimization : Using Pd(PPh3)4 instead of Pd(OAc)2 reduces aryl halide homocoupling byproducts .
- Reaction Monitoring : Real-time HPLC-MS identifies intermediates (e.g., azide derivatives) to adjust reaction timelines .
Q. How do substituents influence pharmacological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Trifluoromethyl Groups : Enhance binding affinity to enzymes (e.g., PI3K) by forming halogen bonds with catalytic lysine residues .
- Cyclopropyl vs. Phenyl : Cyclopropyl at position 5 increases metabolic stability (t1/2 > 6 hours in microsomal assays) compared to phenyl .
- Hydroxy vs. Methoxy : 7-Hydroxy derivatives exhibit stronger antiproliferative activity (IC50 = 2.1 µM vs. 8.7 µM in HeLa cells) due to hydrogen bonding with kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
